molecular formula C19H18N4O6 B11340371 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B11340371
M. Wt: 398.4 g/mol
InChI Key: MLIUHDOARRHEMY-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with 2-(2-nitrophenoxy)acetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Potential use as a drug candidate for various diseases, subject to further pharmacological studies.

    Industry: Possible applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the ethoxy and methyl groups on the phenyl ring, along with the nitro group on the acetamide moiety, gives N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide distinct chemical and biological properties. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N4O6

Molecular Weight

398.4 g/mol

IUPAC Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C19H18N4O6/c1-3-27-15-9-8-13(10-12(15)2)18-19(22-29-21-18)20-17(24)11-28-16-7-5-4-6-14(16)23(25)26/h4-10H,3,11H2,1-2H3,(H,20,22,24)

InChI Key

MLIUHDOARRHEMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3[N+](=O)[O-])C

Origin of Product

United States

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